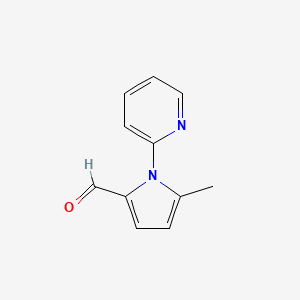
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine and pyrrole derivatives are a class of organic compounds that are widely studied due to their prevalence in many biologically active molecules and pharmaceuticals . They often contain a heterocyclic ring, which is a ring of atoms that contains at least two different elements. In this case, the heterocyclic ring contains carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of pyridine and pyrrole derivatives can be complex and varies depending on the specific compound. For example, one method involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various techniques, including X-ray diffraction . This method allows scientists to visualize the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving pyridine and pyrrole derivatives can be quite diverse. For instance, they can undergo reactions with hydrazonoyl chlorides and halo ketones to produce 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point and molecular weight, can be determined using various analytical techniques .Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Pyridine compounds, like the one , have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They have been particularly useful in the context of the COVID-19 pandemic caused by the SARS-CoV-2 virus . The presence of the pyridine nucleus, along with other heterocycles, gives the molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activities
Pyridine compounds are also known for their antitumor properties . They can interact with specific proteins in cancer cells, inhibiting their growth and proliferation .
Analgesic Properties
These compounds have been found to have analgesic properties, providing relief from pain .
Anti-inflammatory Properties
Pyridine compounds have been used for their anti-inflammatory properties, reducing inflammation in various conditions .
Antioxidant Properties
They have also been noted for their antioxidant properties, helping to protect the body’s cells from damage caused by free radicals .
Anti-Alzheimer’s Properties
Pyridine compounds have been used in the treatment of Alzheimer’s disease . They can interact with specific proteins in the brain, helping to slow the progression of the disease .
Anti-ulcer Properties
These compounds have been used for their anti-ulcer properties, helping to protect the stomach lining and reduce the risk of ulcers .
Antidiabetic Properties
Finally, pyridine compounds have been used for their antidiabetic properties, helping to regulate blood sugar levels .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-10(8-14)13(9)11-4-2-3-7-12-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZNAJLRNYGWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

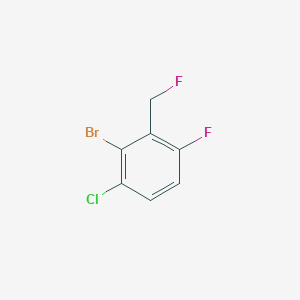
![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)
![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
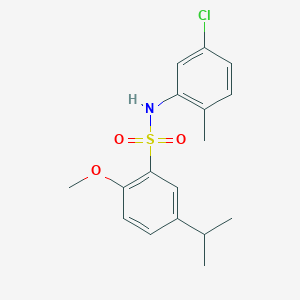
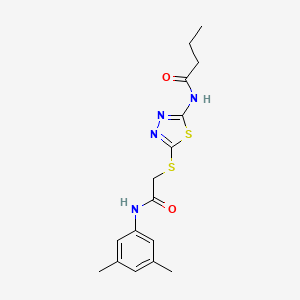
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)

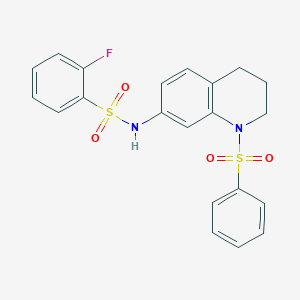




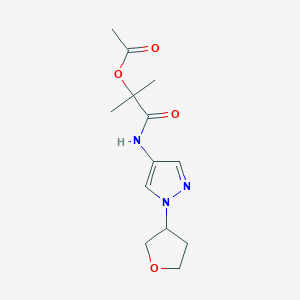
![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)